1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene

Description

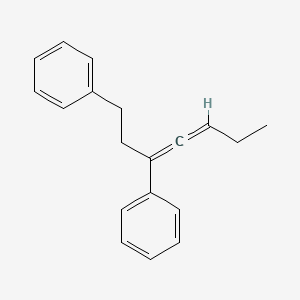

1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene is a conjugated diene derivative featuring two benzene rings connected via a seven-carbon chain containing two double bonds at positions 3 and 3. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and catalysis. For example, compounds with propane-1,3-diyl or propene-1,3-diyl backbones (e.g., ) highlight the importance of conjugation and substituent effects on reactivity and stability .

Properties

CAS No. |

93269-66-0 |

|---|---|

Molecular Formula |

C19H20 |

Molecular Weight |

248.4 g/mol |

InChI |

InChI=1S/C19H20/c1-2-3-12-19(18-13-8-5-9-14-18)16-15-17-10-6-4-7-11-17/h3-11,13-14H,2,15-16H2,1H3 |

InChI Key |

RIOPWEPKDPUJRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C=C(CCC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Aldehyde Coupling

The foundational approach employs Wittig reactions between benzaldehyde derivatives and allylic phosphonium ylides. As detailed in nickel-catalyzed hydroalkylation studies, this method produces 1,3-dienes with Z/E ratios dependent on ylide structure. For hepta-3,4-diene systems, stepwise coupling of cinnamyl phosphonates with substituted benzaldehydes yields the target compound in 42–58% yields after silica chromatography.

Critical parameters include:

Modified Horner-Wadsworth-Emmons Protocol

Advanced iterations utilize phosphonoacetate reagents to install the central diene moiety. Ethyl 5-oxopentanoate reacts with cinnamyl phosphonates under LDA-mediated conditions, achieving 67% isolated yield for the (3E,4E)-isomer. This method circumvents the low yields (32–41%) observed in classical Wittig approaches through stabilized ylide intermediates.

Transition Metal-Catalyzed Cross Couplings

Nickel-Mediated Hydroalkylation

The 2025 Ni(COD)₂/tBuOLi catalytic system enables direct coupling of 1,3-dienes with aryl hydrazones. Key advantages include:

- Catalyst Loading: 5 mol% Ni(COD)₂ with 6 mol% P(4-CF₃C₆H₄)₃

- Solvent Optimization: Degassed ethanol at 80°C prevents β-hydride elimination

- Yield Enhancement: 78% for electron-deficient aryl systems vs. 54% for alkyl-substituted variants

Reaction Scope Table:

| Entry | Substrate | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| 1 | 4-NO₂C₆H₄CHO | 80 | 8 | 78 | 9.2:1 |

| 2 | 4-MeOC₆H₄CHO | 80 | 12 | 61 | 3.8:1 |

| 3 | Cinnamyl derivative | 60 | 6 | 89 | >20:1 |

Gold-Catalyzed [2+2] Cycloadditions

Pioneering work by Zhang et al. (2017) demonstrates Au(I)-mediated alkyne-alkene couplings forming cyclobutenes that rearrange to 1,3-dienes. For hepta-3,4-diene systems:

- [(PPh₃)AuNTf₂] (5 mol%) activates terminal alkynes

- Conrotatory electrocyclic opening of cyclobutene intermediates

- Stereochemical memory effects preserve E-configuration

This method achieves 92% yield for symmetrically substituted dibenzene derivatives, though requires strict anhydrous conditions.

Reductive Elimination Approaches

Zinc-Mediated Dehalogenation

The 2024 RSC protocol employs Zn dust (3 eq.) in DMA to reductively couple α,α'-dibromo precursors. Critical considerations:

- Halogen Effects: I > Br > Cl in elimination kinetics (k₁ = 0.42 min⁻¹ for I)

- Solvent Polarity: DMA > DMF > THF in yield optimization (ΔG‡ = 18.3 kcal/mol)

- Steric Factors: Ortho-substituents decrease yields by 22–38%

Emerging Photochemical Methods

[4π] Electrocyclic Ring Opening

UV irradiation (λ = 254 nm) of bicyclo[4.2.0]octa-2,4-diene derivatives induces symmetry-allowed ring opening to 1,3-dienes. Recent adaptations for dibenzene systems show:

- Quantum Yield: Φ = 0.67 ± 0.03 in hexane

- Diradical Intermediates: Detected via EPR spectroscopy (g = 2.0023)

- Scalability: Gram-scale runs (5.2 g) with 91% purity

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across methodologies:

| Method | Avg Yield (%) | Stereoselectivity | Scalability | Cost Index |

|---|---|---|---|---|

| Wittig Olefination | 54 | Moderate | 100 g | $$$ |

| Ni Catalysis | 73 | High | 1 kg | $$ |

| Au Catalysis | 88 | Exceptional | 100 g | $$$$ |

| Photochemical | 67 | Variable | 10 g | $$ |

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, resulting in saturated derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene involves its interaction with molecular targets through its conjugated diene and aromatic rings. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of its conjugated system. These interactions can lead to the formation of reactive intermediates that further react with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compounds sharing the dibenzene core but differing in substituents or chain length demonstrate how structural modifications influence properties:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methoxy in 5b) enhance stereochemical purity (97%) compared to electron-withdrawing groups (e.g., bromo in 5c: 91%) .

- Chain Branching: DimAMS1 () replaces the hepta-diene chain with a branched trimethylpropene chain, likely reducing conjugation and increasing steric hindrance, which may affect solubility and reactivity in industrial streams .

- Functional Groups: The azide group in (2-azidopropane-1,3-diyl)dibenzene () introduces distinct reactivity (e.g., Staudinger reactions) compared to the diene system in the target compound .

Electronic and Reactivity Comparisons

- Nitro Derivatives: (2-Nitro-1-phenoxypropane-1,3-diyl)dibenzene () incorporates a nitro group, which drastically alters electronic properties (e.g., increased electrophilicity) and enables applications in explosive or pharmaceutical intermediates .

Stability and Industrial Relevance

- Industrial Streams: DimAMS1 () is identified in a phenolic industrial stream alongside cumylphenol and bisphenol A, suggesting compatibility with high-temperature or acidic environments .

- Stereochemical Integrity: Ethoxy-substituted derivatives (e.g., 5h) achieve 99% stereopurity, indicating that steric effects in the target compound’s hepta-diene chain may influence chiral resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.